molecular formula C18H17FS B1610166 SULINDAC INTERMEDIATE CAS No. 41201-60-9

SULINDAC INTERMEDIATE

Numéro de catalogue: B1610166
Numéro CAS: 41201-60-9
Poids moléculaire: 284.4 g/mol
Clé InChI: VNULXPFFMUXOBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SULINDAC INTERMEDIATE is a synthetic organic compound with the molecular formula C18H17FS. It is characterized by the presence of a fluorine atom, a methyl group, and a p-methylthiobenzyl group attached to an indene core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Méthodes De Préparation

The synthesis of SULINDAC INTERMEDIATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindene and p-methylthiobenzyl chloride.

    Substitution Reaction: The p-methylthiobenzyl group is introduced via a nucleophilic substitution reaction, where p-methylthiobenzyl chloride reacts with the fluorinated indene derivative under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Analyse Des Réactions Chimiques

SULINDAC INTERMEDIATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the p-methylthiobenzyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Applications De Recherche Scientifique

Chemopreventive Applications

Sulindac has been extensively studied for its chemopreventive effects, particularly in colorectal cancer. Research indicates that sulindac and its metabolites can significantly reduce the incidence of adenomatous polyps in familial adenomatous polyposis (FAP) patients.

Case Studies and Findings

  • A randomized controlled trial demonstrated that patients treated with sulindac (300 mg/day) showed a 44% reduction in the mean number of polyps after nine months compared to placebo .
  • Another study involving FAP patients reported a significant decrease in polyp size and number after treatment with sulindac .

Synthesis of Novel Compounds

The intermediates of sulindac, such as 5-fluoro-2-methyl-3-indene acetic acid and its ethyl ester derivatives, have been synthesized for use in creating new sulindac analogues with enhanced therapeutic properties.

Key Intermediates

  • 5-Fluoro-2-methyl-3-indene acetic acid : This compound has shown promise in synthesizing analogues with antitumor activity, such as K-80001, K-80002, and K-80003 . These compounds exhibit potential efficacy against various cancer models.

Experimental Evidence

  • In studies on lung inflammation models, sulindac inhibited NF-κB transcriptional activity and decreased IL-8 secretion through a COX-independent mechanism .
  • Another study highlighted sulindac's ability to induce autophagic apoptosis selectively in GABAergic neurons, suggesting potential neuroprotective applications .

Comparative Bioavailability Studies

Research comparing the bioavailability of sulindac in different formulations (capsules vs. tablets) has implications for optimizing dosing regimens in clinical settings. The findings suggest that capsules may provide a more consistent absorption profile than tablets .

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemopreventionReduces polyp formation in FAP patients44% reduction in polyp number with 300 mg/day
Novel Compound SynthesisDevelopment of new analogues with enhanced propertiesK-80001, K-80002, K-80003 show antitumor activity
Mechanism StudiesInhibition of NF-κB and IL-8 secretionCOX-independent effects observed
BioavailabilityComparison between different formulationsCapsules show better absorption than tablets

Mécanisme D'action

The mechanism of action of SULINDAC INTERMEDIATE involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and the p-methylthiobenzyl group play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may exert its effects through inhibition or activation of specific biochemical pathways, leading to the desired biological outcomes.

Comparaison Avec Des Composés Similaires

SULINDAC INTERMEDIATE can be compared with other similar compounds, such as:

    2-methyl-3-(p-methylthiobenzyl)-1H-indene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    6-chloro-2-methyl-3-(p-methylthiobenzyl)-1H-indene: Contains a chlorine atom instead of fluorine, leading to variations in its chemical and physical properties.

    6-fluoro-2-methyl-3-(p-methylbenzyl)-1H-indene: Lacks the sulfur atom in the p-methylthiobenzyl group, which may affect its overall stability and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Activité Biologique

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential chemopreventive effects in colorectal cancer. The compound undergoes extensive metabolism, primarily converting into its active sulfide metabolite, which is responsible for its biological activity. This article delves into the biological activity of sulindac intermediate, focusing on its mechanisms, efficacy in various conditions, and relevant case studies.

Sulindac exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The active sulfide metabolite of sulindac has been shown to have a significantly lower EC50 value (0.02 μM) for COX inhibition compared to the parent compound . This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

Enterohepatic Circulation

Sulindac and its metabolites undergo enterohepatic circulation, which enhances the bioavailability of the active sulfide form. This process allows for sustained therapeutic levels while potentially minimizing gastrointestinal side effects commonly associated with other NSAIDs .

Colorectal Cancer Chemoprevention

Numerous studies have established sulindac's role in colorectal cancer prevention. A randomized controlled trial involving familial adenomatous polyposis (FAP) patients demonstrated that treatment with sulindac significantly reduced the number and size of colorectal polyps . Specifically, after nine months of treatment, there was a 44% decrease in the mean number of polyps (p = 0.014) and a 35% reduction in their diameter (p = 0.026) .

Table 1: Summary of Clinical Trials on Sulindac for Colorectal Cancer Prevention

Study ReferencePopulationTreatment DurationOutcome
Giardiello et al. (1993)FAP patients9 months44% reduction in polyp number
Alberts et al. (1995)Fischer 344 rats31 weeks27% reduction in colon tumors

Neurobiological Effects

Recent research has highlighted sulindac's neurobiological effects, particularly its ability to induce apoptosis in GABAergic neurons in zebrafish models. This study revealed that sulindac exposure led to hyperactivity and significant neuronal apoptosis, mediated through autophagy pathways . The findings suggest a complex interaction between sulindac's anti-inflammatory properties and potential neurotoxic effects.

Other Therapeutic Applications

Sulindac has also shown promise in treating various inflammatory conditions beyond colorectal cancer. It has been investigated for its effects on lithium levels in patients with bipolar disorder, showing a sparing effect that could allow for safer NSAID use alongside lithium therapy . Furthermore, sulindac's efficacy as an adjuvant therapy in breast cancer has been documented, demonstrating significant tumor reduction in murine models .

Case Study: Familial Adenomatous Polyposis (FAP)

In a notable case study involving FAP patients treated with sulindac, results indicated a marked regression of polyps upon resuming treatment after a cessation period. This emphasizes the drug's potential as a long-term management strategy for individuals at high risk of colorectal cancer due to genetic predispositions .

Case Study: Lithium Interaction

Another case study examined the interaction between sulindac and lithium therapy in six patients aged 50-60 years. Results showed that sulindac did not significantly elevate lithium levels, suggesting it may be a safer alternative to other NSAIDs for patients requiring lithium treatment .

Propriétés

IUPAC Name

6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methyl]-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FS/c1-12-9-14-11-15(19)5-8-17(14)18(12)10-13-3-6-16(20-2)7-4-13/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNULXPFFMUXOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1)C=C(C=C2)F)CC3=CC=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464858
Record name 6-Fluoro-2-methyl-3-{[4-(methylsulfanyl)phenyl]methyl}-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41201-60-9
Record name 6-Fluoro-2-methyl-3-[[4-(methylthio)phenyl]methyl]-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41201-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methyl-3-{[4-(methylsulfanyl)phenyl]methyl}-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SULINDAC INTERMEDIATE
Reactant of Route 2
SULINDAC INTERMEDIATE
Reactant of Route 3
SULINDAC INTERMEDIATE
Reactant of Route 4
Reactant of Route 4
SULINDAC INTERMEDIATE
Reactant of Route 5
Reactant of Route 5
SULINDAC INTERMEDIATE
Reactant of Route 6
SULINDAC INTERMEDIATE

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.